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Compound of Interest

Compound Name: C14H10Cl3N3

Cat. No.: B12624642 Get Quote

Triclabendazole is a potent anthelmintic agent, specifically effective against liver flukes of the

Fasciola species.[1][2] Its chemical structure is unique among the benzimidazole class as it

contains a chlorinated benzene ring but lacks a carbamate group.[3] The compound is

scientifically identified as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole.[1]

Table 1: Physicochemical Properties of Triclabendazole
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Property Value Reference

CAS Number 68786-66-3 [1][4][5]

Molecular Formula C₁₄H₉Cl₃N₂OS [1][4][5]

Molecular Weight 359.65 g/mol [5]

Melting Point 175-176°C [6][7]

Boiling Point 496°C (estimated) [7]

Solubility
DMSO: up to 60 mg/mL

(166.82 mM)
[8]

Water: Insoluble or slightly

soluble
[8]

Ethanol: Insoluble or slightly

soluble
[8]

Appearance Crystalline solid [4]

Mechanism of Action and Biological Activity
Triclabendazole's primary mechanism of action is the disruption of microtubule formation in the

parasite's cells.[2] It binds to the protein β-tubulin, preventing its polymerization into

microtubules.[3][9] These microtubules are essential components of the cellular cytoskeleton,

crucial for maintaining cell shape, division, and intracellular transport.[2] By inhibiting their

formation, Triclabendazole leads to impaired cellular functions, metabolic disturbances, loss of

motility, and ultimately, the death of the parasite.[2][10]

The drug and its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, are

absorbed through the outer covering (tegument) of both immature and mature flukes.[10][11]

This disrupts the parasite's membrane potential and ultrastructure.[12] Some studies also

suggest that Triclabendazole may inhibit adenylyl cyclase activity.[4][13]

Figure 1: Mechanism of Action of Triclabendazole.

Pharmacokinetics and Metabolism
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Triclabendazole is administered orally, and its absorption is enhanced when taken with food.

[12][14] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome

P450 enzyme CYP1A2, to form its active sulfoxide and sulfone metabolites.[10] These

metabolites are responsible for the drug's potent anthelmintic activity.[10] The drug and its

metabolites are highly protein-bound in human plasma.[10]

Table 2: Pharmacokinetic Parameters of Triclabendazole and its Metabolites

Parameter
Triclabendazol
e

Sulfoxide
Metabolite

Sulfone
Metabolite

Reference

Plasma Half-life

(t½)
~8 hours ~14 hours ~11 hours [10]

Protein Binding 96.7% 98.4% 98.8% [10]

Primary

Metabolizing

Enzyme

CYP1A2 (~64%) CYP2C9 - [10]

Primary

Excretion Route

Biliary tract (in

feces)

Biliary tract (in

feces)

Biliary tract (in

feces)
[10]

Experimental Protocols
Synthesis of Triclabendazole
A common synthesis route for Triclabendazole involves several key steps, starting from 2,3-

dichlorophenol and 2-nitro-4,5-dichloroaniline.[15] The following is a generalized protocol

based on published patents.[16][17]

Preparation of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: 2,3-dichlorophenol is reacted

with 2-nitro-4,5-dichloroacetanilide in the presence of potassium carbonate and a solvent like

DMF. The resulting intermediate is then hydrolyzed with caustic lye to yield the nitroaniline

derivative.[16]

Reduction to Diamine: The nitro group of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is

reduced to an amine using a reducing agent like Raney nickel under a hydrogen

atmosphere, forming 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.youtube.com/watch?v=71kmfs3Iq2Q
https://academic.oup.com/cid/article/33/1/1/316135
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://eureka.patsnap.com/patent-CN109053585A
https://patents.google.com/patent/WO2012070068A2/en
https://newdrugapprovals.org/2019/03/18/triclabendazole-%E3%83%88%E3%83%AA%E3%82%AF%E3%83%A9%E3%83%99%E3%83%B3%E3%83%80%E3%82%BE%E3%83%BC%E3%83%AB/
https://patents.google.com/patent/WO2012070068A2/en
https://patents.google.com/patent/WO2012070068A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12624642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzimidazole Ring Formation: The resulting diamine is reacted with carbon disulfide in the

presence of a base (e.g., potassium hydroxide) and a solvent (e.g., methanol). This

cyclization reaction forms the benzimidazole-2-thiol core.[17]

Methylation: The thiol group is then methylated using a methylating agent such as dimethyl

sulfate to produce the final product, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-

benzimidazole (Triclabendazole).[16]

Purification: The crude product is purified by recrystallization from a solvent mixture, such as

toluene and isopropanol, to yield pure Triclabendazole.[16][17]

Figure 2: Generalized Synthesis Workflow for Triclabendazole.

In Vivo Efficacy Evaluation in Sheep (Chronic
Fascioliasis Model)
This protocol is based on studies evaluating the efficacy of Triclabendazole against Fasciola

hepatica infections.

Animal Model: Use sheep confirmed to be free of F. hepatica infection.

Infection: Artificially infect sheep by oral administration of metacercariae of a known

Triclabendazole-susceptible (or resistant) strain of F. hepatica.

Treatment Groups: After allowing the infection to establish for a chronic period (e.g., 12-14

weeks), divide the sheep into treatment and control groups.

Control Group: Administer a placebo vehicle.

Treatment Group: Administer Triclabendazole orally at a specified dose (e.g., 10 mg/kg).

Drug Administration: Administer the drug as a drench. Ensure the full dose is consumed.[18]

Post-Mortem Analysis: At a set time post-treatment (e.g., 14-21 days), humanely euthanize

the animals.

Fluke Recovery and Counting: Recover adult flukes from the bile ducts of the liver. Count the

number of viable flukes for each animal.
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Efficacy Calculation: Calculate the percentage efficacy using the formula:

Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) /

Mean fluke count in control group] x 100

Clinical and Veterinary Efficacy
Triclabendazole is the drug of choice recommended by the World Health Organization (WHO)

for treating human fascioliasis.[14][19] It is effective against both acute and chronic stages of

the infection caused by F. hepatica and F. gigantica.[20]

Table 3: Efficacy of Triclabendazole in Clinical and Veterinary Studies

Species Infection Stage Dose Efficacy Reference

Human
Chronic

Fascioliasis

10 mg/kg (single

dose)

79% - 95% cure

rate
[14][19]

Human
Chronic

Fascioliasis

2 x 10 mg/kg

(12h apart)

Recommended

for severe

infection

[14][19]

Sheep
1-week-old F.

hepatica
10 mg/kg 93% - 98% [18]

Sheep
4-week-old F.

hepatica
5 mg/kg 92% [18]

Sheep

12-week-old

(adult) F.

hepatica

5 mg/kg 100% [18]

Note: The emergence of Triclabendazole resistance in livestock has been reported and is a

growing concern.[21]

Conclusion
Triclabendazole (CAS: 68786-66-3) is a highly effective and critical anthelmintic for the

treatment of fascioliasis in both humans and livestock. Its primary mechanism involves the
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targeted disruption of microtubule polymerization within the parasite, leading to its

immobilization and death. This guide provides essential technical data, including detailed

physicochemical properties, pharmacokinetic parameters, and established experimental

protocols. The continued study of its synthesis, mechanism, and the emerging challenge of

resistance is crucial for maintaining its therapeutic value in veterinary and human medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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